molecular formula C25H32IN3O B6153177 2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-[3-(phenylamino)prop-1-yn-1-yl]phenol CAS No. 1370554-91-8

2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-[3-(phenylamino)prop-1-yn-1-yl]phenol

Cat. No. B6153177
CAS RN: 1370554-91-8
M. Wt: 517.4
InChI Key:
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Description

The compound “2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-[3-(phenylamino)prop-1-yn-1-yl]phenol” is a research compound with a molecular formula of C25H32IN3O and a molecular weight of 517.4 . The structure of the compound suggests some interesting features: The presence of a phenylamino group and an alkyne moiety could indicate potential for binding to biological targets or acting as a precursor for further functionalization in medicinal chemistry.


Synthesis Analysis

The synthesis pathway for this compound involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is synthesized from 4-hydroxy-2-iodoacetophenone and 4-(diethylamino)piperidine. The second intermediate is synthesized from 4-iodophenol and phenylacetylene. These two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a formal charge of 0 and a formula weight of 518.43 Da . The structure suggests some interesting features: The presence of a phenylamino group and an alkyne moiety could indicate potential for binding to biological targets or acting as a precursor for further functionalization in medicinal chemistry.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of two intermediates using a palladium-catalyzed cross-coupling reaction. This reaction is typically carried out under reflux conditions and requires a base such as potassium carbonate.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C25H32IN3O and a molecular weight of 517.4 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-[3-(phenylamino)prop-1-yn-1-yl]phenol' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-hydroxyphenyl}acetonitrile, which is synthesized from 4-hydroxy-2-iodoacetophenone and 4-(diethylamino)piperidine. The second intermediate is 4-[3-(phenylamino)prop-1-yn-1-yl]phenol, which is synthesized from 4-iodophenol and phenylacetylene. These two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-hydroxy-2-iodoacetophenone", "4-(diethylamino)piperidine", "4-iodophenol", "phenylacetylene", "palladium catalyst", "base" ], "Reaction": [ "Synthesis of 2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-hydroxyphenyl}acetonitrile:", "- Dissolve 4-hydroxy-2-iodoacetophenone and 4-(diethylamino)piperidine in ethanol.", "- Add a base such as potassium carbonate to the reaction mixture.", "- Heat the reaction mixture under reflux for several hours.", "- Cool the reaction mixture and extract the product with a suitable solvent.", "- Purify the product by column chromatography.", "Synthesis of 4-[3-(phenylamino)prop-1-yn-1-yl]phenol:", "- Dissolve 4-iodophenol and phenylacetylene in a suitable solvent such as DMF.", "- Add a palladium catalyst and a base such as potassium carbonate to the reaction mixture.", "- Heat the reaction mixture under reflux for several hours.", "- Cool the reaction mixture and extract the product with a suitable solvent.", "- Purify the product by column chromatography.", "Coupling of the two intermediates:", "- Dissolve the two intermediates in a suitable solvent such as DMF.", "- Add a palladium catalyst and a base such as potassium carbonate to the reaction mixture.", "- Heat the reaction mixture under reflux for several hours.", "- Cool the reaction mixture and extract the product with a suitable solvent.", "- Purify the product by column chromatography." ] }

CAS RN

1370554-91-8

Product Name

2-{[4-(diethylamino)piperidin-1-yl]methyl}-6-iodo-4-[3-(phenylamino)prop-1-yn-1-yl]phenol

Molecular Formula

C25H32IN3O

Molecular Weight

517.4

Purity

95

Origin of Product

United States

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